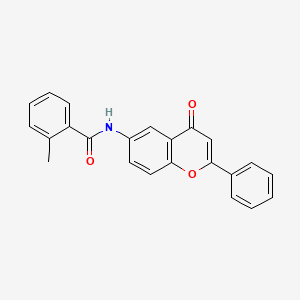

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

2-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a benzamide derivative featuring a chromene scaffold substituted with a phenyl group at the 2-position and a 2-methylbenzamide moiety at the 6-position. The chromene core (4-oxo-4H-chromen) provides a planar, conjugated system, while the 2-methyl group on the benzamide introduces steric and electronic effects that influence molecular interactions and crystallinity.

Propriétés

IUPAC Name |

2-methyl-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)23(26)24-17-11-12-21-19(13-17)20(25)14-22(27-21)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHBLPZHYPGFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-oxo-2-phenyl-4H-chromen-6-ylamine and 2-methylbenzoyl chloride.

Condensation Reaction: The 4-oxo-2-phenyl-4H-chromen-6-ylamine is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in organic electronics and photonic devices.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop new therapeutic agents.

Mécanisme D'action

The mechanism of action of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves:

Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Effects: The compound exerts its effects by binding to active sites of enzymes or receptors, inhibiting their activity, and altering cellular responses.

Comparaison Avec Des Composés Similaires

Substituent Effects on the Benzamide Ring

The benzamide ring in this family of compounds is variably substituted, impacting electronic properties and intermolecular interactions:

Key Findings :

Modifications on the Chromene Scaffold

The chromene core is modified in analogs to alter steric and electronic profiles:

Key Findings :

Crystallographic and Hydrogen-Bonding Trends

Crystal structures of related benzamides reveal distinct hydrogen-bonding networks and packing motifs:

Activité Biologique

2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the condensation of 4-oxo-2-phenylchromene derivatives with appropriate amines to form the amide linkage. Various synthetic routes have been explored, including:

- Condensation Reactions : The reaction between 4-oxo-2-phenylchromene and benzamide derivatives under acidic or basic conditions.

- Cyclization : Subsequent cyclization reactions that may enhance biological activity or yield.

Antioxidant Properties

Research indicates that derivatives of chromene compounds exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals effectively, as demonstrated by DPPH and ABTS assays. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

In vitro studies have demonstrated that 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibits cytotoxic effects against various cancer cell lines, including:

These values suggest a promising potential for this compound as a lead in anticancer drug development.

The mechanism by which 2-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and oxidative stress.

- Molecular Docking Studies : Computational studies suggest that this compound can interact with specific protein targets, enhancing its efficacy as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A series of chromone derivatives were evaluated for their antioxidant properties using various assays, demonstrating significant radical scavenging activity compared to standard antioxidants.

- Cytotoxicity Assays : In a comparative study, several derivatives were tested against MCF-7 and A549 cell lines using the MTT assay. Results indicated that modifications in the chromene structure significantly influenced cytotoxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.